![molecular formula C15H22FNO B14199192 4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine CAS No. 922500-76-3](/img/structure/B14199192.png)
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine is a chemical compound with the molecular formula C₁₅H₂₂FNO This compound features a fluorooxetane ring attached to a phenyl group, which is further connected to a dimethylbutanamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine typically involves the following steps:
Formation of the Fluorooxetane Ring: The fluorooxetane ring can be synthesized through a cyclization reaction involving a fluorinated precursor and a suitable base.
Attachment to the Phenyl Group: The fluorooxetane ring is then attached to a phenyl group through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid derivative and a palladium catalyst.
Formation of the Dimethylbutanamine Chain: The final step involves the attachment of the dimethylbutanamine chain to the phenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the phenyl ring and the amine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The fluorooxetane ring and the amine chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-[4-(3-Fluorooxetan-3-yl)phenyl]methanamine
- 4-[4-(3-Fluorooxetan-3-yl)phenyl]butan-1-amine
Uniqueness
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine is unique due to the presence of both the fluorooxetane ring and the dimethylbutanamine chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
922500-76-3 |
|---|---|
分子式 |
C15H22FNO |
分子量 |
251.34 g/mol |
IUPAC 名称 |
4-[4-(3-fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine |
InChI |
InChI=1S/C15H22FNO/c1-17(2)10-4-3-5-13-6-8-14(9-7-13)15(16)11-18-12-15/h6-9H,3-5,10-12H2,1-2H3 |
InChI 键 |
HZXJAKKZJGQNQH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCCC1=CC=C(C=C1)C2(COC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


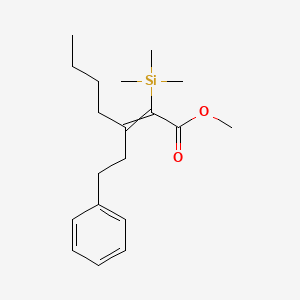
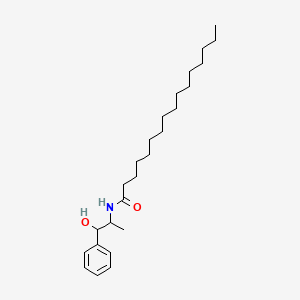
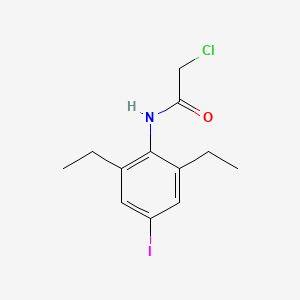
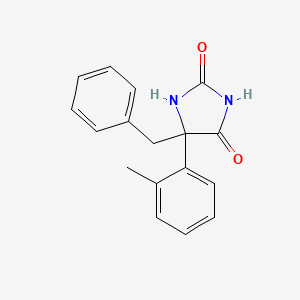
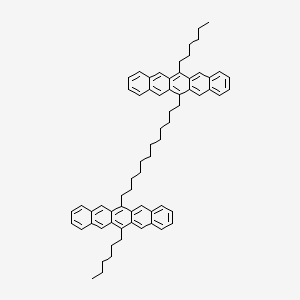

![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
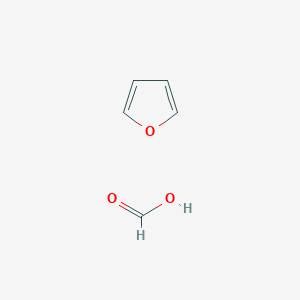
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
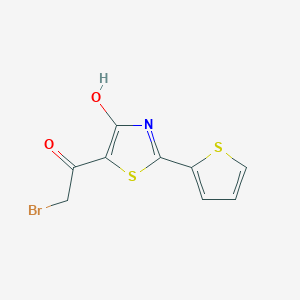
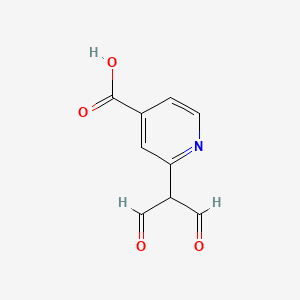
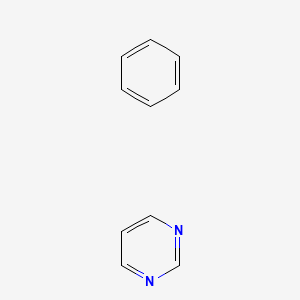
![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
